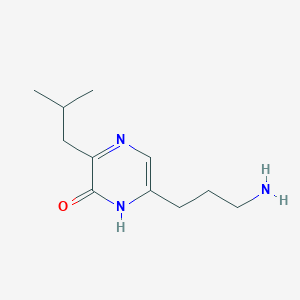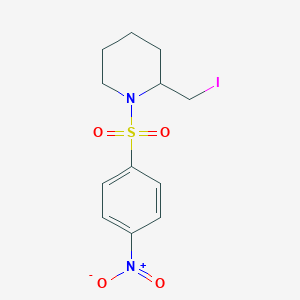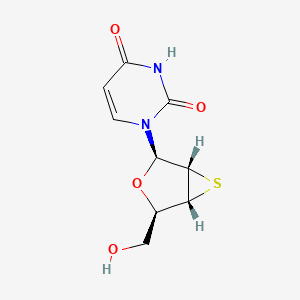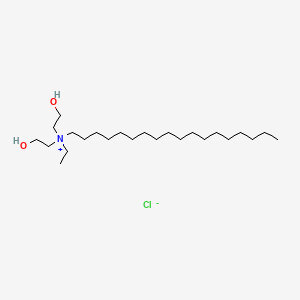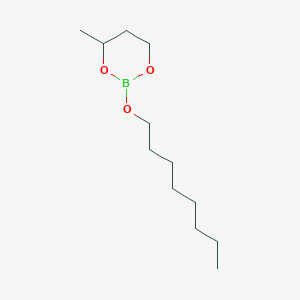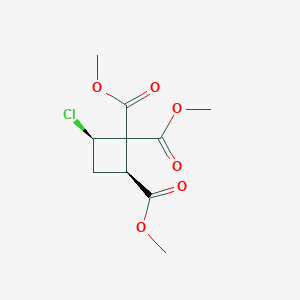
Nonadecyl 2,3-bis(dodecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C46H92O4. It is characterized by its long hydrocarbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadecyl 2,3-bis(dodecyloxy)propanoate
- Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Dodecyl 2,3-bis(dodecyloxy)propanoate
Uniqueness
Nonadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, making it suitable for specific applications where longer chain lengths are advantageous .
Propriétés
Numéro CAS |
64713-58-2 |
|---|---|
Formule moléculaire |
C46H92O4 |
Poids moléculaire |
709.2 g/mol |
Nom IUPAC |
nonadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |
Clé InChI |
ORCHEJDDDREYQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


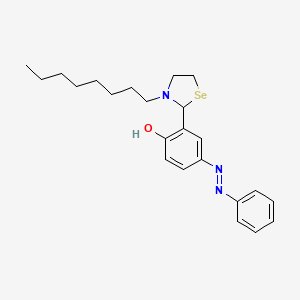
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

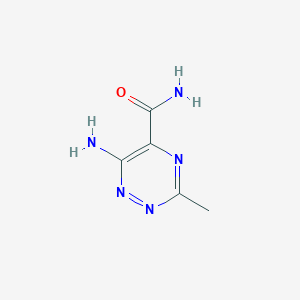

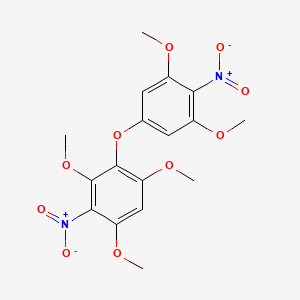
![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
